4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid
Description
Overview of 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic Acid
The compound belongs to the pyrimidinyl benzoic acid family, characterized by:
- A benzoic acid group ($$ \text{C}{7}\text{H}{5}\text{O}_{2} $$) providing hydrogen-bonding capacity
- A 4,6-dimethoxypyrimidine ring ($$ \text{C}{6}\text{H}{8}\text{N}{2}\text{O}{3} $$) conferring planar aromaticity
- A methoxy bridge ($$ \text{CH}_{2}\text{O} $$) enabling conformational flexibility
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not explicitly reported | |
| Boiling Point | >500°C (decomposes) | |
| Solubility | Limited in polar solvents | |
| Density | 1.334 g/cm³ (analogues) |
The compound's stability under standard laboratory conditions (storage at -20°C) facilitates its use in synthetic chemistry.
Historical Context and Discovery
The development of pyrimidinyl benzoic acid derivatives accelerated in the late 20th century, driven by:
- Agrochemical innovations : Patent EP0608862A1 (1994) disclosed herbicidal pyrimidinyloxybenzoic esters.
- Synthetic methodology advances : Improved coupling techniques for pyrimidine-benzoic acid conjugates.
- Structural biology insights : Recognition of pyrimidine rings as bioisosteres for nucleic acid components.
Specific to this compound, synthetic routes were optimized between 2000-2010, enabling commercial availability by 2010.
Motivation for Academic Study
Four key factors drive ongoing research:
- Herbicidal potential : Structural similarity to pyriminobac-methyl (CAS 1361947-75-2), a known herbicide.
- Drug discovery applications : The benzoic acid-pyrimidine scaffold occurs in kinase inhibitors and antimicrobial agents.
- Synthetic versatility : Serves as intermediate for functionalized heterocycles.
- Crystallographic interest : Non-covalent interaction networks in solid-state structures.
Scope and Structure of the Research
This review systematically examines:
- Synthetic pathways and optimization strategies
- Spectroscopic characterization data
- Structure-activity relationships in herbicidal applications
- Computational modeling studies
- Comparative analysis with structural analogues
Properties
IUPAC Name |
4-[(4,6-dimethoxypyrimidin-2-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-19-12-7-13(20-2)16-11(15-12)8-21-10-5-3-9(4-6-10)14(17)18/h3-7H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJJCYOYFVFMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)COC2=CC=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The carboxylic acid group of 4-hydroxybenzoic acid is first neutralized with sodium hydroxide in an inert solvent (e.g., toluene or tetrahydrofuran), forming the sodium salt. The phenoxide ion generated attacks the electrophilic methanesulfonyl (mesyl) group of 2-(methanesulfonylmethyl)-4,6-dimethoxypyrimidine, displacing the mesylate leaving group. Quaternary ammonium salts, such as triethyl benzyl ammonium chloride (TEBAC), act as PTCs by shuttling the phenoxide into the organic phase, accelerating the reaction.
Typical Conditions :
- Molar Ratio : 1:2.2 (4-hydroxybenzoic acid : 2-(methanesulfonylmethyl)-4,6-dimethoxypyrimidine)
- Catalyst : 1–3% w/w TEBAC relative to 4-hydroxybenzoic acid
- Solvent : Toluene at reflux (110°C)
- Time : 6–8 hours
Yield Optimization
Yields depend critically on solvent choice and catalyst loading. Polar aprotic solvents like tetrahydrofuran (THF) improve ion mobility but may reduce selectivity. Experimental data from analogous syntheses demonstrate the following trends:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Toluene | TEBAC | 110 | 71.2 |
| THF | 18-Crown-6 | 65 | 68.5 |
| Ethanol | Polyethylene glycol | 78 | 69.3 |
Crown ethers, though effective, are cost-prohibitive for scale-up, making quaternary ammonium salts the preferred PTCs.
Carboxylic Acid Protection Strategies
To mitigate side reactions involving the carboxylic acid group, protection as a methyl ester is often employed. This approach, while adding synthetic steps, improves yield by preventing salt formation during the etherification.
Methyl Ester Protection
- Esterification : 4-Hydroxybenzoic acid is treated with methanol and sulfuric acid to form methyl 4-hydroxybenzoate.
- Etherification : The ester reacts with 2-(chloromethyl)-4,6-dimethoxypyrimidine under basic conditions (K₂CO₃, DMF).
- Deprotection : The methyl ester is hydrolyzed with aqueous NaOH to regenerate the carboxylic acid.
Advantages :
- Avoids solubility issues with the sodium salt.
- Higher functional group tolerance.
Disadvantages :
- Additional steps reduce overall atom economy.
- Requires harsh hydrolysis conditions (e.g., 2M NaOH, 80°C).
Mitsunobu Coupling for Ether Formation
While less common for alkyl ethers, the Mitsunobu reaction offers an alternative for coupling 4-hydroxybenzoic acid derivatives with pyrimidine alcohols. This method uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to mediate the reaction.
Procedure
- Substrate Preparation : 4-Hydroxybenzoic acid is protected as its tert-butyl ester to prevent side reactions.
- Coupling : The protected acid reacts with 2-(hydroxymethyl)-4,6-dimethoxypyrimidine using DEAD and PPh₃ in THF.
- Deprotection : The tert-butyl group is removed with trifluoroacetic acid (TFA).
Limitations :
- High cost of reagents.
- Moderate yields (50–60%) due to competing oxidation.
Industrial-Scale Considerations
For large-scale synthesis, the phase-transfer-catalyzed method is optimal. Key industrial adaptations include:
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
- Solvent Recycling : Toluene is distilled and reused to minimize waste.
- Catalyst Recovery : Quaternary ammonium salts are recovered via aqueous extraction.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Phase-Transfer Catalysis | 70–72 | Low | High |
| Ester Protection | 65–68 | Medium | Moderate |
| Mitsunobu Coupling | 50–60 | High | Low |
Chemical Reactions Analysis
4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions are common, where functional groups on the benzoic acid moiety are replaced with other groups.
Scientific Research Applications
4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with biological processes at the molecular level . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid can be compared with similar compounds such as:
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid: This compound has a similar structure but lacks the methoxy group on the benzoic acid moiety.
Methyl 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoate: This compound is a methyl ester derivative with similar chemical properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid (CAS number 402497-58-9) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by a molecular formula of C14H14N2O5 and a molecular weight of 290.27 g/mol. Its structure includes a dimethoxypyrimidine moiety, which is believed to contribute to its biological properties. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including proteostasis, cytotoxicity, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O5 |
| Molecular Weight | 290.27 g/mol |
| CAS Number | 402497-58-9 |
| Solubility | Slightly soluble in chloroform and methanol; soluble in DMSO |
1. Proteostasis Modulation
Recent studies have indicated that benzoic acid derivatives, including compounds structurally related to this compound, may enhance the activity of the proteostasis network. This network is crucial for maintaining protein homeostasis within cells and becomes dysfunctional with aging. For instance, benzoic acid derivatives have been shown to promote the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human foreskin fibroblasts .
In a specific study, compounds derived from Bjerkandera adusta were evaluated for their ability to activate cathepsins B and L—key enzymes in protein degradation pathways. Among these compounds, certain derivatives exhibited significant activation of these pathways, suggesting that similar activity might be expected from this compound due to its structural similarities .
2. Cytotoxicity and Antiproliferative Effects
The cytotoxicity of this compound has not been extensively documented in the literature; however, related studies on benzoic acid derivatives indicate varying levels of cytotoxic effects against different cancer cell lines. For example, some derivatives have shown minimal cytotoxicity in Hep-G2 and A2058 cancer cell lines at certain concentrations . This suggests that further investigation into the cytotoxic profile of this compound could yield valuable insights into its therapeutic potential.
3. Antiviral Activity
While specific antiviral activities of this compound are not well-documented, related compounds have demonstrated antiviral properties against viruses such as Hepatitis B (HBV). For instance, N-phenylbenzamide derivatives have shown promising anti-HBV activity by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication . This raises the possibility that this compound could possess similar antiviral mechanisms worth exploring.
Case Studies
Several studies highlight the biological evaluation of benzoic acid derivatives:
- Benzoic Acid Derivatives from Bjerkandera adusta :
- Antiviral Screening :
Q & A
Q. What synthetic routes are commonly employed to prepare 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid?
The compound is synthesized via condensation of 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine with 4-hydroxybenzoic acid in hot methanol, followed by slow cooling to obtain co-crystals. Key steps include refluxing reactants under acidic conditions and purification via crystallization. Analytical methods like NMR and X-ray diffraction confirm structure and purity .
Q. How is the purity of this compound validated in academic research?
Purity is assessed using thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for quantitative analysis. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide structural confirmation, while elemental analysis verifies stoichiometry .
Q. What crystallization techniques optimize yield and quality?
Slow evaporation of methanol solutions at room temperature promotes the formation of high-quality single crystals suitable for X-ray diffraction. Centrosymmetric hydrogen-bonding networks (e.g., R22(8) motifs) stabilize the crystal lattice, as observed in co-crystals with 4-hydroxybenzoic acid .
Q. How is the compound’s stability under laboratory conditions evaluated?
Stability tests involve monitoring decomposition under varying temperatures, humidity, and light exposure using accelerated aging studies. Spectroscopic methods (e.g., UV-Vis, FTIR) track changes in functional groups, while thermal gravimetric analysis (TGA) assesses decomposition thresholds .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structural elucidation?
Discrepancies are addressed by cross-validating NMR chemical shifts with X-ray-derived torsion angles and bond lengths. For example, deviations in carboxy group orientation (e.g., 8.12° twist in 4-hydroxybenzoic acid) are reconciled via density functional theory (DFT) calculations .
Q. How do hydrogen-bonding interactions influence supramolecular assembly in co-crystals?
Intermolecular O–H···N and C–H···O bonds form R22(8) ring motifs, creating tapes or sheets. In the title compound, O4–H1O4···O3 bonds pair 4-hydroxybenzoic acid molecules centrosymmetrically, while weak C12–H12A···O2 interactions extend the network into 3D frameworks .
Q. What methodologies assess the compound’s potential as a enzyme inhibitor?
In vitro assays measure inhibition constants (Ki) against target enzymes (e.g., folate pathway enzymes). Competitive binding studies using fluorescence polarization or surface plasmon resonance (SPR) quantify interactions, while molecular docking predicts binding modes .
Q. How are computational tools integrated into experimental design for derivative synthesis?
Molecular dynamics (MD) simulations predict solubility and reactivity, guiding solvent selection (e.g., methanol vs. THF). Retrosynthetic analysis software (e.g., ChemAxon) identifies feasible routes, minimizing side reactions in multi-step syntheses .
Q. What experimental precautions mitigate decomposition during storage?
The compound is stored in amber vials under inert gas (N2/Ar) at −20°C to prevent oxidation. Desiccants (e.g., silica gel) control humidity, and periodic HPLC checks detect degradation products like carbon oxides .
Q. How are isotopic labeling and advanced NMR techniques applied to study metabolic pathways?
Stable isotopes (e.g., 13C-labeled benzoic acid) are incorporated to track metabolic intermediates via 2D NMR (HSQC, HMBC). Dynamic nuclear polarization (DNP) enhances sensitivity for detecting low-concentration metabolites in biological matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
